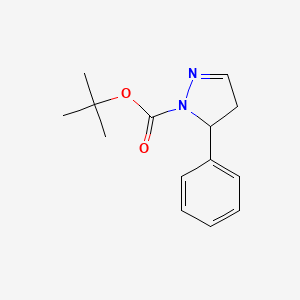
Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another method involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .Scientific Research Applications
Synthetic Organic Chemistry
Tert-butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the generation of azocarboxamides and modifications through oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling. This versatility allows for significant synthetic flexibility in creating various organic molecules (Jasch, Höfling, & Heinrich, 2012).
Medicinal Chemistry
Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate derivatives have been designed based on their conformation within the active site of specific receptors, demonstrating potential in insecticidal activity. These findings underscore the compound's utility in developing new agrochemicals (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
Materials Science
The compound and its derivatives have been investigated for their electrochemical, optical, and electrochromic properties. For instance, a new electroactive monomer incorporating a tert-butyl group demonstrated high thermal stability and promising applications in designing electrochromic devices capable of switching between multiple colors, indicating its potential in the development of RGB-based optical devices (Koyuncu et al., 2009).
Green Chemistry
The compound has been utilized in carbon dioxide fixation, showcasing its role in developing environmentally friendly chemical processes. A bifunctional frustrated Lewis pair demonstrated efficient CO2 fixation, forming zwitterionic, bicyclic boraheterocycles, which is critical in the context of carbon capture and storage technologies (Theuergarten et al., 2012).
Future Directions
The future directions for the study of “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” and related compounds could include further exploration of their anti-inflammatory effects and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” are currently unknown . Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown
properties
IUPAC Name |
tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDPIQSTMUUAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399666.png)
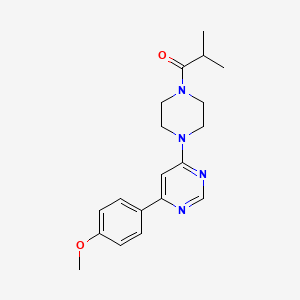

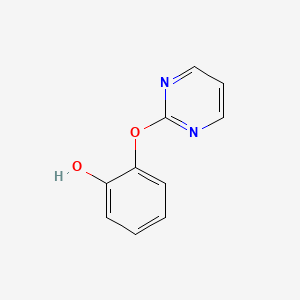
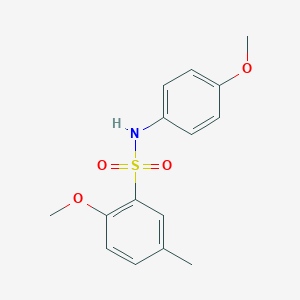
![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)
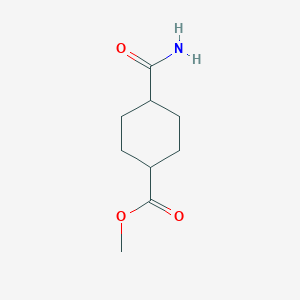
![8,8-Difluoro-2-azaspiro[4.5]decan-3-one](/img/structure/B2399679.png)

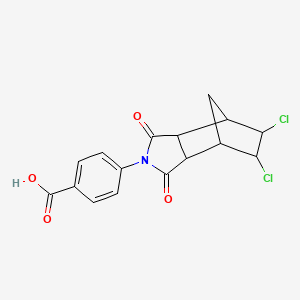
![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399686.png)
![2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2399687.png)